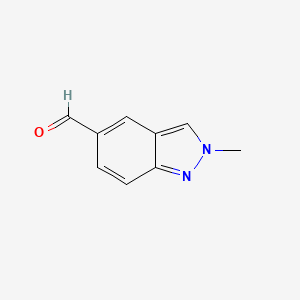
2-メチル-2H-インダゾール-5-カルバルデヒド
概要
説明
“2-Methyl-2H-indazole-5-carbaldehyde” is a derivative of 2H-indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 2H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .
Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles .
科学的研究の応用
インダゾール誘導体の合成
インダゾールは、重要な医薬品用途を持つ複素環式化合物の一種です。「2-メチル-2H-インダゾール-5-カルバルデヒド」は、様々なインダゾール誘導体の合成に使用することができます。 これらの誘導体は、遷移金属触媒反応、還元環化、C-N結合およびN-N結合の形成などの反応によって合成されます 。このような誘導体は、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤として応用されています。
C-H官能基化
2H-インダゾールのC-H官能基化は、インダゾール誘導体の複雑さと多様性を高めるための重要な方法です。 “2-メチル-2H-インダゾール-5-カルバルデヒド”は、C-H活性化による後期段階官能基化を受けることができ、これは生物活性天然物や医薬品分子に見られる多様な2H-インダゾール誘導体にアクセスするための効率的なアプローチです .
抗菌作用
インダゾール化合物は、抗菌活性について研究されています。 “2-メチル-2H-インダゾール-5-カルバルデヒド”は、スタフィロコッカス属、緑膿菌、プロテウス属、大腸菌などの様々な細菌株に対して中等度から高い活性を示す新規抗菌剤の開発に使用できる可能性があります .
ホスホイノシチド3-キナーゼ阻害
インダゾールは、呼吸器疾患の治療のための有望な標的であるホスホイノシチド3-キナーゼδの選択的阻害剤として作用することができます。 “2-メチル-2H-インダゾール-5-カルバルデヒド”の構造モチーフは、このような阻害剤の開発に利用することができ、呼吸器疾患の新たな治療法に貢献する可能性があります .
有機合成方法
この化合物は、金属フリー合成アプローチや金属触媒合成を含む様々な有機合成方法に関与することができます。 これらの方法は、医薬品用途に不可欠な、高い収率と最小限の副生成物を伴うインダゾールの製造に不可欠です .
創薬
その構造的特徴により、「2-メチル-2H-インダゾール-5-カルバルデヒド」は、新規薬剤の発見と開発における重要な中間体となる可能性があります。 そのインダゾールコアは、市販されているいくつかの薬剤に見られる共通のモチーフであり、様々な合成戦略によるその操作は、新規治療薬の発見につながる可能性があります .
Safety and Hazards
将来の方向性
Designing new synthetic strategies for indazoles is a prominent topic in contemporary research . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
生化学分析
Biochemical Properties
2-Methyl-2H-indazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. These interactions often involve the aldehyde group of the compound, which can form covalent bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of 2-Methyl-2H-indazole-5-carbaldehyde on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Methyl-2H-indazole-5-carbaldehyde can affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-5-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the aldehyde group can form Schiff bases with lysine residues in proteins, altering their structure and function. This interaction can result in the inhibition of enzyme activity, as seen with certain oxidoreductases. Additionally, 2-Methyl-2H-indazole-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2H-indazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methyl-2H-indazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-Methyl-2H-indazole-5-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 2-Methyl-2H-indazole-5-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation can be influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Methyl-2H-indazole-5-carbaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of 2-Methyl-2H-indazole-5-carbaldehyde is essential for elucidating its biochemical and cellular effects .
特性
IUPAC Name |
2-methylindazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFYSGYGXMOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


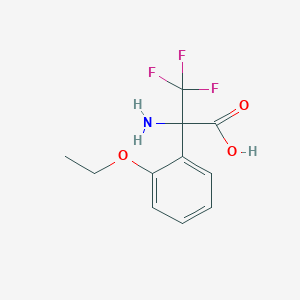

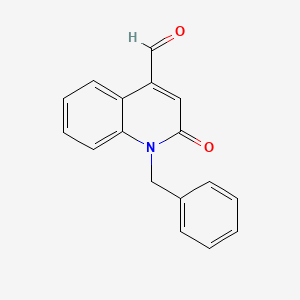

![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)
![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)

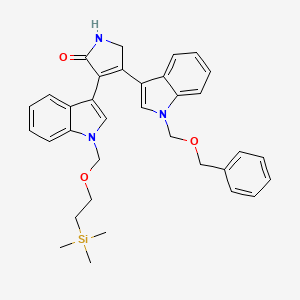

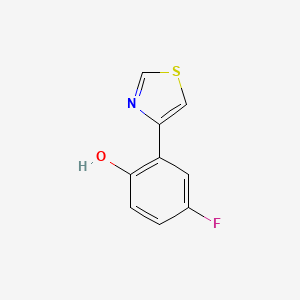
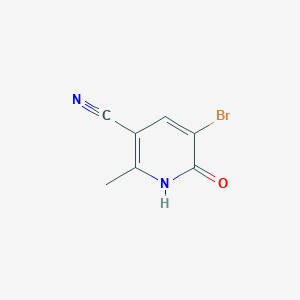


![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
